

Application Note: High-Throughput Bioanalytical Method for Antiretroviral Drugs Using Ritonavir-13C3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of antiretroviral drugs in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the efficacy and safety of HIV treatment regimens. Ritonavir, a potent protease inhibitor, is a key component of many highly active antiretroviral therapy (HAART) cocktails, both as a primary therapeutic agent and as a pharmacokinetic enhancer. This application note describes a robust and sensitive bioanalytical method for the determination of antiretroviral drugs in human plasma using a stable isotope-labeled internal standard, **Ritonavir-13C3**, coupled with liquid chromatographytandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard (SIL-IS) like **Ritonavir-13C3** is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and potential matrix effects, ensuring high accuracy and precision.[1] This method is suitable for high-throughput analysis in clinical and research settings.[2]

ExperimentalMaterials and Reagents

• Ritonavir and other antiretroviral drug reference standards



- Ritonavir-13C3 (Internal Standard IS)
- HPLC-grade methanol and acetonitrile[2]
- Ammonium acetate or formic acid
- Human plasma (sourced from a certified blood bank)[2]
- Deionized water

Instrumentation

- A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.[2]
- An appropriate C18 reversed-phase HPLC column.

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of Ritonavir and **Ritonavir-13C3** are prepared in methanol at a concentration of 1 mg/mL.[3] Working standard solutions are then prepared by serial dilution of the stock solution with a methanol/water mixture.[3] Calibration curve standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentrations.[3][4]

Bioanalytical Protocol

A simple and efficient protein precipitation method is employed for sample preparation.[2][4]

Protocol Steps:

- To 100 μL of plasma sample (calibrator, QC, or unknown), add 200 μL of acetonitrile containing the internal standard, Ritonavir-13C3, at a fixed concentration.[4]
- Vortex the mixture for 2 minutes to precipitate plasma proteins.[4]

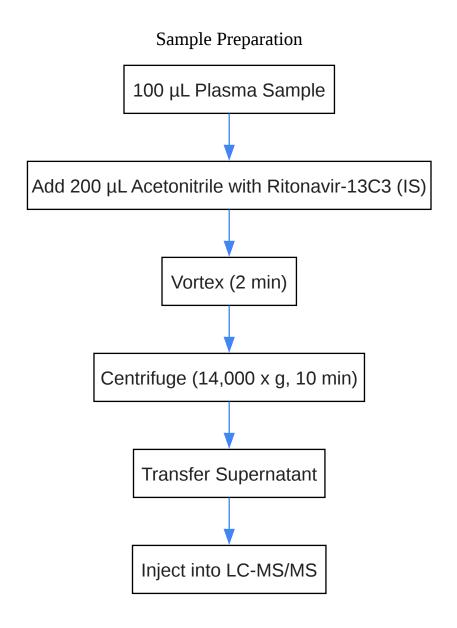






- Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the LC-MS/MS system for analysis.[2]









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